Nipecotic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Understanding Bacterial Physiology and Metabolism

Nipecotic acid is a component of the peptidoglycan layer in some bacterial cell walls []. Researchers use it to study bacterial growth, cell wall synthesis, and the impact of antibiotics that target peptidoglycan synthesis [, ]. By analyzing the incorporation of nipecotic acid into bacterial cell walls, scientists can gain insights into how these processes function and identify potential weaknesses for developing new antibiotics.

Investigating Plant-Microbe Interactions

Nipecotic acid has been identified as a signaling molecule in some plant-microbe interactions []. Studies suggest it might play a role in attracting beneficial bacteria to plant roots, promoting plant growth, and enhancing resistance against pathogens [, ]. Researchers are exploring the potential of nipecotic acid as a biofertilizer or a tool for developing strategies to improve plant health and crop yields.

Studying Neurological Function and Disease

Nipecotic acid is structurally similar to certain neurotransmitters in the brain []. Researchers are investigating its potential role in neurological functions and its possible involvement in neurodegenerative diseases like Alzheimer's or Parkinson's [, ]. Studies are ongoing to determine if nipecotic acid plays a part in healthy brain function or contributes to disease progression.

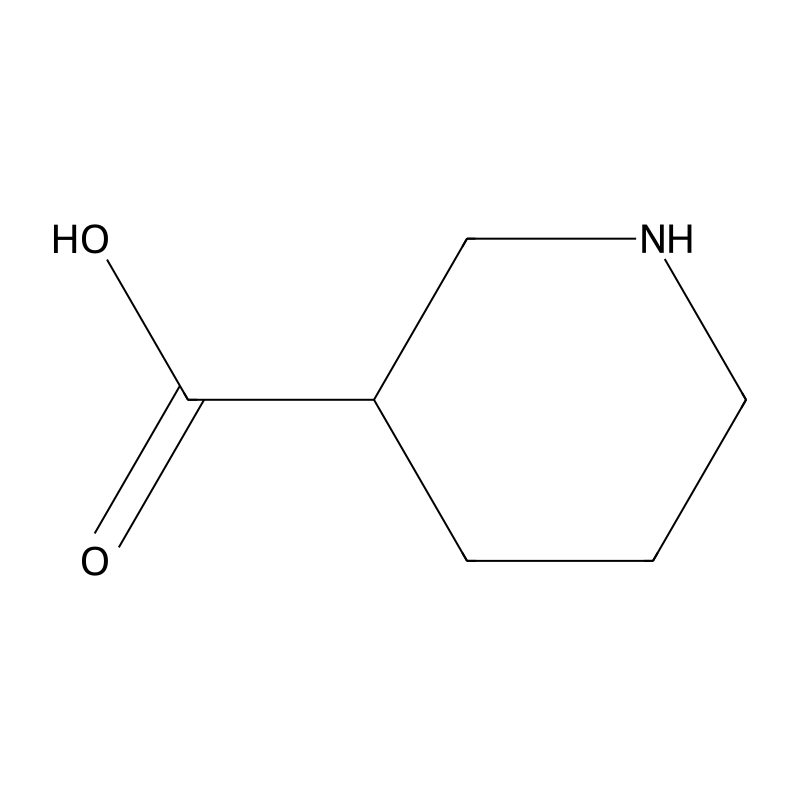

Nipecotic acid, also known as piperidine-3-carboxylic acid, is a piperidinemonocarboxylic acid characterized by a carboxylic acid group at the 3-position of the piperidine ring. Its chemical formula is , and it has a molecular weight of approximately 129.16 g/mol . This compound has garnered attention due to its role as an inhibitor of gamma-aminobutyric acid (GABA) uptake, making it significant in neuropharmacology.

Nipecotic acid's primary mechanism of action involves inhibiting the reuptake of GABA by neurons and glial cells. GABA is the major inhibitory neurotransmitter in the central nervous system, responsible for calming nerve activity []. By preventing its reuptake, nipecotic acid allows GABA to remain active for a longer duration, leading to enhanced inhibitory neurotransmission [, ].

Nipecotic acid functions primarily as a GABA uptake inhibitor, impacting neurotransmission in the central nervous system. It mediates the transport of GABA along with sodium and chloride ions, playing a crucial role in the reuptake of GABA from synaptic clefts . Research indicates that nipecotic acid can act as a GABA agonist, activating GABAA-like channels and contributing to its pharmacological effects . Its ability to inhibit GABA uptake makes it a candidate for therapeutic applications in conditions such as epilepsy and anxiety disorders.

Several synthesis methods for nipecotic acid and its derivatives have been developed:

- Suzuki-Miyaura Cross-Coupling Reaction: This method allows for the formation of various biaryl subunits attached to nipecotic acid, enhancing its potency as a GABA transporter inhibitor .

- Stereoselective Synthesis: Techniques involving diethoxyphosphinoyl protection groups have been utilized to achieve high diastereoselectivity in the synthesis of nipecotic acid derivatives .

- N-substitution Reactions: Various N-substituted derivatives of nipecotic acid have been synthesized to explore their biological activities as GABA uptake inhibitors .

Nipecotic acid has potential applications in pharmacology, particularly in the development of drugs targeting neurological disorders. Its primary application lies in its role as a GABA uptake inhibitor, which may help manage conditions like epilepsy and anxiety by modulating neurotransmitter levels in the brain . Additionally, derivatives of nipecotic acid are being investigated for their potential use as antiepileptic agents due to their enhanced binding affinities for GABA transporters .

Interaction studies have revealed that nipecotic acid can effectively inhibit the activity of GABA transporters, specifically the sodium- and chloride-dependent GABA transporter 1 (SLC6A1). This interaction is crucial for understanding its pharmacodynamics and potential side effects when used clinically . Furthermore, research on nipecotic acid derivatives has shown promising results regarding their selectivity and potency compared to existing GABA transporter inhibitors like tiagabine .

Several compounds share structural or functional similarities with nipecotic acid. Here are some notable examples:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Tiagabine | GABA uptake inhibitor | Approved antiepileptic drug |

| Guvacine | GABA uptake inhibitor | Similar mechanism but distinct structural features |

| 4-Aminobutyric Acid | Metabolite of GABA | Natural product with different pharmacological properties |

| Baclofen | GABA receptor agonist | Primarily acts on GABAB receptors |

Uniqueness of Nipecotic Acid: Unlike these compounds, nipecotic acid specifically targets the reuptake mechanisms of GABA transporters while also acting as an agonist for certain GABAA channels. Its ability to serve dual roles in neurotransmission modulation distinguishes it from other similar compounds.

Nipecotic acid, systematically known as piperidine-3-carboxylic acid, possesses the molecular formula C₆H₁₁NO₂ with a molecular weight of 129.16 g/mol [1] [2] [3]. The compound is characterized by its six-membered saturated piperidine ring bearing a carboxylic acid functional group at the 3-position, which classifies it as a β-amino acid [1] [4] [2]. The International Union of Pure and Applied Chemistry name for this compound is piperidine-3-carboxylic acid, and it is assigned the Chemical Abstracts Service registry number 498-95-3 [1] [2] [3].

The molecular structure of nipecotic acid exhibits a single chiral center at the carbon bearing the carboxyl group (C-3 of the piperidine ring), which gives rise to two enantiomeric forms [5] [6] [7]. The racemic mixture, commonly referred to as (RS)-nipecotic acid or DL-nipecotic acid, is optically inactive and represents the most frequently encountered commercial form [1] [4] [2]. The individual enantiomers demonstrate distinct optical activities: the (R)-(-)-nipecotic acid enantiomer exhibits a specific rotation of [α]D = -3.0° to -6.5° (c=1, H₂O), while the (S)-(+)-nipecotic acid enantiomer shows [α]D = +3.0° to +6.5° (c=1, H₂O) [5] [6] [8].

The stereochemical configuration of nipecotic acid is critical for its biological activity. Research has demonstrated that the (R)-enantiomer exhibits significantly higher potency as a gamma-aminobutyric acid uptake inhibitor compared to the (S)-enantiomer [9] [10]. This enantioselectivity is particularly pronounced in studies involving rat brain preparations, where (R)-nipecotic acid demonstrates approximately four times greater potency than its optical antipode [11] [9].

The piperidine ring in nipecotic acid adopts a chair conformation, with the carboxylic acid group preferentially occupying the equatorial position [12] [13] [14]. This conformational preference is supported by nuclear magnetic resonance spectroscopy studies, which confirm that the carboxyl group maintains an equatorial orientation in both the neutral and zwitterionic forms of the molecule [14]. Variable temperature nuclear magnetic resonance experiments have revealed that the interconversion between chair conformations occurs with a free energy difference of ΔG(A-E) = 0.41 kcal/mol in aqueous solution [14].

Comparative Analysis with Structurally Related Compounds (e.g., Pipecolic Acid, Guvacine)

Nipecotic acid belongs to a family of structurally related piperidine carboxylic acids that share common structural motifs but differ in the position of the carboxyl substituent and the degree of ring saturation. The most closely related compounds include pipecolic acid and guvacine, which provide valuable structural comparisons for understanding the structure-activity relationships within this chemical class.

Pipecolic acid, systematically named piperidine-2-carboxylic acid, shares the identical molecular formula C₆H₁₁NO₂ and molecular weight of 129.16 g/mol with nipecotic acid [15] [16] [17]. However, the critical structural difference lies in the position of the carboxylic acid functional group. While nipecotic acid bears the carboxyl group at the 3-position (β-position), pipecolic acid contains this functionality at the 2-position (α-position) [15] [18] [17]. This positional difference classifies pipecolic acid as an α-amino acid rather than a β-amino acid, fundamentally altering its biological properties and metabolic pathways [15] [19] [17].

The stereochemical properties of pipecolic acid also differ from those of nipecotic acid. Pipecolic acid exists predominantly as the (S)-stereoisomer in biological systems, with plasma concentrations showing a high proportion of L-isomers and relatively few D-isomers [17]. This contrasts with nipecotic acid, where both enantiomers can be found in various biological contexts, though the (R)-enantiomer demonstrates superior pharmacological activity [9] [10].

Guvacine, with the systematic name 1,2,5,6-tetrahydropyridine-3-carboxylic acid, represents another structurally related compound that shares the β-amino acid classification with nipecotic acid [20] [21]. However, guvacine possesses a molecular formula of C₆H₉NO₂ and a molecular weight of 127.14 g/mol, reflecting the presence of a double bond within the six-membered ring [20] [21]. This structural feature results in a partially unsaturated piperidine ring system, which significantly affects the compound's conformational flexibility and biological activity profile.

The presence of the double bond in guvacine constrains the ring system to a more planar geometry compared to the flexible chair conformations observed in both nipecotic acid and pipecolic acid [20]. This geometric constraint influences the spatial orientation of the carboxyl group and affects the compound's interaction with biological targets. Like nipecotic acid, guvacine functions as a gamma-aminobutyric acid reuptake inhibitor, though with distinct pharmacological properties [20] [21].

The ring conformation differences among these compounds significantly impact their biological activities. While nipecotic acid and pipecolic acid both adopt chair conformations, the specific orientation of their carboxyl groups relative to the ring nitrogen creates distinct three-dimensional molecular shapes [12] [13] [14]. Nipecotic acid's equatorial carboxyl orientation provides optimal spatial arrangement for interaction with gamma-aminobutyric acid transporters, whereas pipecolic acid's different substitution pattern directs it toward alternative metabolic pathways [15] [17] [9].

Crystallographic and Spectroscopic Characterization

The crystallographic characterization of nipecotic acid and its derivatives has provided detailed insights into the molecular geometry and solid-state packing arrangements. The most comprehensive crystallographic study was conducted on nipecotic acid hydrochloride, which crystallizes in the monoclinic space group P 1 21 1 [12]. The unit cell parameters for this structure are a = 7.2545 Å, b = 7.2018 Å, c = 7.7886 Å, with angles α = 90°, β = 97.819°, and γ = 90°, resulting in a cell volume of 403.14 ų [12]. The structure was determined at 173 K with a final R-factor of 0.0225, indicating high-quality crystallographic data [12].

In the crystal structure of nipecotic acid hydrochloride, the piperidine ring adopts a chair conformation with the carboxylic acid group positioned in the equatorial orientation [12]. The protonation of the carboxyl oxygen is confirmed by the C-O bond length of 1.292 Å, which is characteristic of a protonated carboxylic acid functionality [12]. The structure reveals extensive hydrogen bonding networks involving both the ammonium and carboxyl functionalities, contributing to the overall crystal packing stability [12].

Additional crystallographic studies have been performed on multi-component crystals containing nipecotic acid. A particularly noteworthy investigation examined the structure of a salt formed between racemic nipecotic acid, oxalic acid, and water [13]. This multi-component crystal demonstrates the formation of alternating chains of R and S nipecotic cations with semi-oxalate anions, connected through an extensive network of O-H···O and N-H···O hydrogen bonds [13]. The resulting supramolecular arrangement creates a two-dimensional bilayer-like structure that effectively separates the hydrophobic and hydrophilic regions of the crystal packing [13].

The crystallographic analysis of the (R)-nipecotic acid ethyl ester complex with (2R,3R)-tartaric acid has provided valuable insights into chiral recognition mechanisms [22] [9]. This study revealed that the corrugated structure of tartaric acid molecules plays a crucial role in enantiomeric separation, facilitating the resolution of racemic nipecotic acid derivatives through selective crystallization [22] [9]. The complex formation demonstrates the importance of complementary hydrogen bonding patterns and stereochemical matching in achieving efficient chiral resolution [22].

Spectroscopic characterization of nipecotic acid has been extensively performed using nuclear magnetic resonance techniques. Proton nuclear magnetic resonance spectroscopy at 1000 MHz in deuterated water provides detailed structural information about the chair conformation and the equatorial orientation of the carboxyl group [23]. The predicted spectrum shows characteristic chemical shifts consistent with the piperidine ring system and confirms the predominant chair conformation in aqueous solution [23].

Variable temperature nuclear magnetic resonance studies have been particularly valuable for understanding the conformational dynamics of nipecotic acid [14]. These investigations reveal that at low temperatures (-80°C), the interconversion between axial and equatorial conformers becomes sufficiently slow to allow direct observation of both forms [14]. The conformational equilibrium analysis indicates a free energy difference of ΔG(A-E) = 0.41 kcal/mol, favoring the equatorial conformation of the carboxyl group [14]. Furthermore, these studies have quantified intramolecular hydrogen bonding interactions, particularly between the carboxyl and amino functionalities in the zwitterionic form, with hydrogen bond energies of approximately 1.7 kcal/mol in the axial conformer [14].

Mass spectrometric analysis of nipecotic acid derivatives has been employed for both structural characterization and quantitative analysis [24]. Gas chromatography-mass spectrometry methods utilizing derivatization procedures show characteristic fragmentation patterns with base peaks typically observed at m/z 180 for nipecotic acid derivatives [24]. These analytical approaches have proven particularly valuable for pharmacokinetic studies and biological sample analysis, providing sensitive detection limits down to 10 ng/mL in biological matrices [24].

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.83%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

Wikipedia

Dates

Synthesis and biological evaluation of novel N-substituted nipecotic acid derivatives with a trans-alkene spacer as potent GABA uptake inhibitors

Krisztián Tóth, Georg Höfner, Klaus T WannerPMID: 30442505 DOI: 10.1016/j.bmc.2018.11.002

Abstract

Our study presents the synthesis and structure-activity relationship (SAR) of novel N-substituted nipecotic acid derivatives closely related to DDPM-1457 [(S)-2a], a chemically stable analog of (S)-SNAP-5114 (1), in the pursuit of finding new and potent mGAT4 selective inhibitors. Iminium ion chemistry served as key step for the preparation of the desired, new N-substituted nipecotic acid derivatives containing a variety of different heterocycles attached to the nipecotic acid moiety via a trans-alkene spacer. The target compounds were characterized with regard to their potency at and subtype selectivity for the GABA transporters mGAT1-mGAT4.Development of New Photoswitchable Azobenzene Based γ-Aminobutyric Acid (GABA) Uptake Inhibitors with Distinctly Enhanced Potency upon Photoactivation

Toni Lutz, Thomas Wein, Georg Höfner, Jörg Pabel, Matthias Eder, Julien Dine, Klaus T WannerPMID: 29924931 DOI: 10.1021/acs.jmedchem.8b00629

Abstract

A series of nipecotic acid derivatives with new azo benzene based photoswitchable N-substituents was synthesized and characterized in their ( E)- and ( Z)-form for their functional inhibitory activity at γ-aminobutyric acid transporters subtype 1 (GAT1), the most common γ-aminobutyric acid (GABA) transporter subtype in the central nervous system (CNS). This led to the identification of the first photoswitchable ligands exhibiting a moderate uptake inhibition of GABA in their ( E)- but distinctive higher inhibitory potency in their ( Z)-form resulting from photoirradiation. For the most efficient photoactivatable nipecotic acid derivative displaying an N-but-3-yn-1-yl linker with a terminal diphenyldiazene unit, an inhibitory potency of 4.65 ± 0.05 (pIC) was found for its ( E)-form. which increased by almost two log units up to 6.38 ± 0.04 when irradiated. The effect of this photoswitchable mGAT1 inhibitor has also been evaluated and confirmed in patch-clamp recordings in acute hippocampal slices from mice.

Microglial expression of GAT-1 in the cerebral cortex

Giorgia Fattorini, Myriam Catalano, Marcello Melone, Carmela Serpe, Silvia Bassi, Cristina Limatola, Fiorenzo ContiPMID: 31692106 DOI: 10.1002/glia.23745

Abstract

Microglial cells are the immune cells of the brain that, by sensing the microenvironment, permit a correct brain development and function. They communicate with other glial cells and with neurons, releasing and responding to a number of molecules that exert effects on surrounding cells. Among these, neurotransmitters and, in particular, gamma-aminobutyric acid (GABA) has recently gained interest in this context. We demonstrated the expression of GABA transporter 1 (GAT-1) in microglial cells both in soma and cell processes. We show that microglial cell treatment with 1,2,5,6-tetrahydro-1-[2-[[(diphenylmethylene)amino]oxy]ethyl]-3-pyridinecarboxylic acid hydrochloride (NNC-711), a potent and selective GAT-1 inhibitor, significantly reduced Na-dependent GABA uptake. On the other hand, GABA uptake was significantly increased by cell treatment with (S)-1-[2-[tris(4-methoxyphenyl)methoxy]ethyl]-3-piperidinecarboxylic acid (SNAP-5114), a GAT-2/3 inhibitor, and this effect was completely blocked by the botulinum toxin BoNT/C1, that specifically cleaves and inactives syntaxin 1A (STX1A). Overall, these findings show that microglial cells express GAT-1 and indicate that STX1A plays an important role in the regulation of GAT-1-dependent GABA uptake in microglia.

Transport of a manganese/zinc ethylene-bis-dithiocarbamate fungicide may involve pre-synaptic dopaminergic transporters

Kara Montgomery, Caleb Corona, Rebekah Frye, Reid Barnett, Andrew Bailey, Vanessa A FitsanakisPMID: 29807111 DOI: 10.1016/j.ntt.2018.05.004

Abstract

Mancozeb (MZ), an organic-metal fungicide used predominantly on vegetables and fruits, has been linked to neurodegeneration and behavioral disruptions in a variety of organisms, including humans. Both γ-aminobutyric acid and dopamine neurons appear to be more vulnerable to MZ exposure than other neuronal populations. Based on these observations, we hypothesized that MZ may be differentially transported into these cells through their presynaptic neurotransmitter transporters. To test this, we pretreated Caenorhabditis elegans with transporter antagonists followed by exposure to various concentrations of MZ. Potential neuroprotection was monitored via green fluorescence associated with various neuron populations in transgenic worm strains. Neurodegeneration associated with subacute MZ treatment (30 min) was not altered by transporter antagonist pretreatment. On the other hand, pretreatment with a dopamine transporter antagonist (GBR12909) appeared to protect dopaminergic neurons from chronic (24 h) MZ treatment. These results are consistent with other reports that dopamine transporter levels or activity may modulate toxicity for neurotoxicants.Effect of nitric oxide donor SNAP on GABA release from rat brain nerve terminals

A S TarasenkoPMID: 29235815 DOI: 10.15407/ubj88.05.082

Abstract

In this work we investigated the effect of nanomolar concentrations of nitric oxide on the release of gamma-aminobutyric acid (GABA) from rat brain nerve terminals using a radioisotope method with [3H]GABA and a spectrofluorimetric method with Ca2+-sensitive probe Fluo-4 AM. It was shown that in the presence of dithiothreitol (DTT), nitric oxide donor SNAP at concentration, in which it produces NO in the nanomolar range, caused Ca2+-independent [3H]GABA release from nerve terminals. The applications of 4-aminopyridine (4-AP) and nipecotic acid (NA), as the inducers of GABA release from vesicular and cytoplasmic pools, showed that the maximum of SNAP/+DTT-induced [3H]GABA release was registered at 10th min of incubation and coincided in time with significant increase (almost double) in NA-induced [3H]GABA release. At this time point, 4-AP-induced release of [3H]GABA was drastically reduced. At the 15th min of incubation of nerve terminals with SNAP/+DTT, the opposite picture was observed: the decrease in NA- and increase in 4-AP-induced [3H]GABA release. Thus, nitric oxide in the form of S-nitrosothiols at nanomolar concentrations causes Ca2+-independent GABA leakage from synaptic vesicles into cytosol with subsequent release from nerve terminals. The reuptake of the neurotransmitter and its re-accumulation in synaptic vesicles occur later.Synthesis of 4-substituted nipecotic acid derivatives and their evaluation as potential GABA uptake inhibitors

Tim Hellenbrand, Georg Höfner, Thomas Wein, Klaus T WannerPMID: 27039250 DOI: 10.1016/j.bmc.2016.03.038

Abstract

In this study, we disclose the design and synthesis of novel 4-susbtituted nipecotic acid derivatives as inhibitors of the GABA transporter mGAT1. Based on molecular modeling studies the compounds are assumed to adopt a binding pose similar to that of the potent mGAT1 inhibitor nipecotic acid. As substitution in 4-position should not cause an energetically unfavorable orientation of nipecotic acid as it is the case for N-substituted derivatives this is expected to lead to highly potent binders. For the synthesis of novel 4-substituted nipecotic acid derivatives a linear synthetic strategy was employed. As a key step, palladium catalyzed cross coupling reactions were used to attach the required biaryl moieties to the ω-position of the alkenyl- or alkynyl spacers of varying length in the 4-position of the nipecotic acid scaffold. The resulting amino acids were characterized with respect to their binding affinities and inhibitory potencies at mGAT1. Though the biological activities found were generally insignificant to poor, two compounds, one of which possesses a reasonable binding affinity for mGAT1, rac-57, the other a notable inhibitory potency at mGAT4, rac-84, both displaying a slight subtype selectivity for the individual transporters, could be identified.Determination of enantiomeric excess of nipecotic acid as 1-(7-nitrobenzo[c][1,2,5]oxadiazol-4-yl) derivatives

Simone K Schmidt, Georg Höfner, Klaus T WannerPMID: 28019695 DOI: 10.1002/chir.22670

Abstract

For the enantiopure synthesis of novel chiral GABA uptake inhibitors, nipecotic acid (1) is an important key precursor. To characterize accurately the pharmacological activity of these interesting target compounds, the determination of the correct enantiomeric purity of nipecotic acid as the starting material is indispensable. In this report, a sensitive high-performance liquid chromatography (HPLC) based method for the separation and quantitation of both enantiomers of nipecotic acid as 1-(7-nitrobenzo[c][1,2,5]oxadiazol-4-yl) derivatives (5) on a Chiralpak ID-3 column (Daicel, Illkirch, France) was established. UV/Vis-detection at 490 nm was chosen to ensure a selective determination of even highly enantioenriched samples. Reliability was demonstrated by validation of specificity, linearity, lower limit of quantification (LLOQ), accuracy, and precision. By spiking highly enantiopure samples with small amounts of racemic rac-5, it was proven that the established HPLC method is able to detect even slight changes in enantiomeric excess (ee) values. Thus, accurate determination of ee values up to 99.87% ee for (R)-5 and 99.86% ee for (S)-5 over a linear concentration range of 1-1500 μM for (R)-5 and of 1-1455 μM for (S)-5 could be demonstrated.Synthesis and Biological Evaluation of Nipecotic Acid and Guvacine Derived 1,3-Disubstituted Allenes as Inhibitors of Murine GABA Transporter mGAT1

Maren Schaarschmidt, Georg Höfner, Klaus T WannerPMID: 30957949 DOI: 10.1002/cmdc.201900170

Abstract

A new class of nipecotic acid and guvacine derivatives has been synthesized and characterized for their inhibitory potency at mGAT1-4 and binding affinity for mGAT1. Compounds of the described class are defined by a four-carbon-atom allenyl spacer connecting the nitrogen atom of the nipecotic acid or guvacine head with an aromatic residue. Among the compounds investigated, the mixture of nipecotic acid derivatives rac-{(R)-1-[4-([1,1':2',1''-terphenyl]-2-yl)buta-2,3-dien-1-yl](3R)-piperidine-3-carboxylic acid} and rac-{(S

)-1-[4-([1,1':2',1''-terphenyl]-2-yl)buta-2,3-dien-1-yl](3R)-piperidine-3-carboxylic acid} (21 p), possessing an o-terphenyl residue, was identified as highly selective and the most potent mGAT1 inhibitor in this study. For the (R)-nipecotic acid derived form of 21 p, the inhibitory potency in [

H]GABA uptake assays was determined as pIC

=6.78±0.08, and the binding affinity in MS Binding Assays as pK

=7.10±0.12. The synthesis of the designed compounds was carried out by a two-step procedure, generating the allene moiety via allenylation of terminal alkynes which allows broad variation of the terminal phenyl and biphenyl subunit.

GABA Uptake Inhibition Reduces In Vivo Extraction Fraction in the Ventral Tegmental Area of Long Evans Rats Measured by Quantitative Microdialysis Under Transient Conditions

Shannon L Zandy, Rueben A GonzalesPMID: 29127598 DOI: 10.1007/s11064-017-2424-4

Abstract

Inhibitory signaling in the ventral tegmental area (VTA) is involved in the mechanism of action for many drugs of abuse. Although drugs of abuse have been shown to alter extracellular γ-aminobutyric acid (GABA) concentration in the VTA, knowledge on how uptake mechanisms are regulated in vivo is limited. Quantitative (no-net-flux) microdialysis is commonly used to examine the extracellular concentration and clearance of monoamine neurotransmitters, however it is unclear whether this method is sensitive to changes in clearance for amino acid neurotransmitters such as GABA. The purpose of this study was to determine whether changes in GABA uptake are reflected by in vivo extraction fraction within the VTA. Using quantitative (no-net-flux) microdialysis adapted for transient conditions, we examined the effects of local perfusion with the GABA uptake inhibitor, nipecotic acid, in the VTA of Long Evans rats. Basal extracellular GABA concentration and in vivo extraction fraction were 44.4 ± 1.9 nM (x-intercepts from 4 baseline regressions using a total of 24 rats) and 0.19 ± 0.01 (slopes from 4 baseline regressions using a total of 24 rats), respectively. Nipecotic acid (50 μM) significantly increased extracellular GABA concentration to 170 ± 4 nM and reduced in vivo extraction fraction to 0.112 ± 0.003. Extraction fraction returned to baseline following removal of nipecotic acid from the perfusate. Conventional microdialysis substantially underestimated the increase of extracellular GABA concentration due to nipecotic acid perfusion compared with that obtained from the quantitative analysis. Together, these results show that inhibiting GABA uptake mechanisms within the VTA alters in vivo extraction fraction measured using microdialysis and that in vivo extraction fraction may be an indirect measure of GABA clearance.Explore Compound Types